molecular formula C16H21O3P B14501119 Diethyl (2-(1-naphthyl)ethyl) phosphoroate CAS No. 63981-07-7

Diethyl (2-(1-naphthyl)ethyl) phosphoroate

Cat. No.: B14501119
CAS No.: 63981-07-7
M. Wt: 292.31 g/mol
InChI Key: XRFYGDFNKHMTFY-UHFFFAOYSA-N
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Description

Diethyl (2-(1-naphthyl)ethyl) phosphoroate is an organophosphorus compound that features a phosphonate ester functional group. This compound is known for its applications in organic synthesis and its potential biological activities. It is also referred to as diethyl 2-(1-naphthyl)ethyl phosphite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-(1-naphthyl)ethyl) phosphoroate typically involves the reaction of 2-(1-naphthyl)ethyl alcohol with diethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the phosphonate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(1-naphthyl)ethyl) phosphoroate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and material science .

Scientific Research Applications

Diethyl (2-(1-naphthyl)ethyl) phosphoroate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.

    Biology: The compound has potential biological activities and is studied for its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (2-(1-naphthyl)ethyl) phosphoroate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (2-(1-naphthyl)ethyl) phosphoroate include:

  • Diethyl phosphite
  • Diethyl phenylphosphonate
  • Diethyl allyl phosphate

Uniqueness

This compound is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

63981-07-7

Molecular Formula

C16H21O3P

Molecular Weight

292.31 g/mol

IUPAC Name

diethyl 2-naphthalen-1-ylethyl phosphite

InChI

InChI=1S/C16H21O3P/c1-3-17-20(18-4-2)19-13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,3-4,12-13H2,1-2H3

InChI Key

XRFYGDFNKHMTFY-UHFFFAOYSA-N

Canonical SMILES

CCOP(OCC)OCCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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